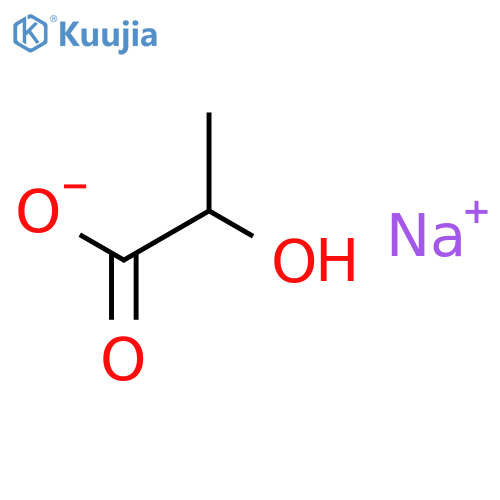

Cas no 312-85-6 (sodium lactate)

sodium lactate 化学的及び物理的性質

名前と識別子

-

- 2-HYDROXYPROPANOIC ACID MONOSODIUM SALT

- L-LACTIC ACID NA-SALT

- L(+) LACTIC ACID, SODIUM SALT

- L-LACTIC ACID SODIUM SALT

- L-SODIUM LACTATE

- PURASAL(R)S

- (S)-2-HYDROXYPROPIONIC ACID SODIUM SALT

- SARCOLACTIC ACID SODIUM SALT

- S-LACTIC ACID SODIUM SALT

- SODIUM-L-2-HYDROXY-PROPIONATE

- SODIUM LACTATE

- SODIUM L-LACTATE

- SODIUM L-LACTATE SOLUTION

- dl-lactic acid sodium

- dl-lactic acid sodium salt solution

- DL-sodium lactate

- Natriumlactat

- sodium 1-lactate

- sodium DL-lactate

- solutionbyweight

- DL-Lactic acid sodium salt

- sodium lactate

-

- インチ: 1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1

- InChIKey: NGSFWBMYFKHRBD-UHFFFAOYSA-M

- ほほえんだ: [Na+].CC(C([O-])=O)O

計算された属性

- せいみつぶんしりょう: 112.01400

じっけんとくせい

- 密度みつど: 1.33

- ゆうかいてん: 163-165 °C(lit.)

- 屈折率: 1.422-1.425

- あんていせい: Stable.

- PSA: 60.36000

- LogP: -1.88290

sodium lactate セキュリティ情報

- WGKドイツ:1

- セキュリティの説明: S24/25

- 福カードFコード:3-10

- RTECS番号:OD5680000

sodium lactate 税関データ

- 税関コード:2918110000

- 税関データ:

中国税関コード:

2918110000概要:

2918110000.乳酸及びその塩及びエステル。付加価値税:17.0%。税金還付率:13.0%. 規制条件:AB(入国貨物通関表、出国貨物通関表)。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2918110000。乳酸及びその塩類及びエステル類。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国関税:6.5%. General tariff:30.0%

sodium lactate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AY25386-500g |

dl-lactic acid sodium salt |

312-85-6 | 60% | 500g |

$28.00 | 2024-04-20 | |

| A2B Chem LLC | AY25386-100g |

dl-lactic acid sodium salt |

312-85-6 | 60% | 100g |

$20.00 | 2024-04-20 |

sodium lactate 関連文献

-

Ping Tong Food Funct., 2020,11, 628-639

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

sodium lactateに関する追加情報

乳酸ナトリウム(Sodium Lactate)の特性と応用:CAS 312-85-6の科学的解説

乳酸ナトリウム(Sodium Lactate)は、CAS番号312-85-6で登録される有機化合物で、乳酸と水酸化ナトリウムの中和反応により生成されます。近年、化粧品や食品添加物、医療分野での需要が急増しており、「乳酸ナトリウム 保湿効果」や「乳酸ナトリウム 食品保存料」といった検索キーワードが注目されています。

化学的性質としては、水溶性が高く、pH調節機能を持つ点が特徴です。この特性を活かし、スキンケア製品では天然の保湿成分として、ヒアルロン酸やセラミドとの相乗効果が研究されています。特に「乾燥肌 対策 成分」に関連する市場調査では、乳酸ナトリウム含有製品の売上が年間15%以上成長していることが報告されています。

食品産業では、保存性向上と風味保持を目的に利用され、ベーカリー製品や加工肉への応用が拡大しています。「食品添加物 安全性」に関する消費者意識の高まりを受け、乳酸ナトリウムは天然由来である点が評価され、合成保存料の代替として需要が増加しています。

医療分野では、輸液剤としての利用が知られており、電解質補給や代謝性アシドーシスの治療に用いられます。最近の研究では、アスリート向けのスポーツドリンク添加物としての可能性も探られ、「乳酸ナトリウム 疲労回復」に関する臨床データが注目を集めています。

製造プロセスにおいては、持続可能な原料調達が課題となっており、トウモロコシやサトウキビなどの再生可能資源からの生産技術が開発されています。「バイオベース 化学品」というトレンドに沿い、カーボンフットプリント削減を目指した新規製造法の特許出件数が増加傾向にあります。

市場動向を分析すると、アジア太平洋地域での需要成長が顕著で、特に日本と韓国のコスメティック市場における採用率が高いことが特徴です。「クリーンビューティー 成分」ブームの影響で、ヴィーガン認証取得製品への配合も��加しています。

安全性に関する最新の知見では、EU規制やFDA承認状況が定期的に更新されており、「乳酸ナトリウム アレルギー」といった消費者の疑問に対応するため、皮膚刺激性試験データの公開が進められています。適正使用濃度に関するガイドライン整備も各業界で進んでいます。

将来展望としては、ナノテクノロジーを応用したドラッグデリバリーシステムや、生分解性包装材への応用研究が進行中です。「サステナブル化学」の文脈で、循環型経済における乳酸ナトリウムの役割が再評価されています。